REACTION_CXSMILES
|
[C:1](Cl)(=[O:3])[CH3:2].[Cl:5][C:6]1[CH:14]=[C:13]2[C:9]([C:10]([NH2:15])=[N:11][NH:12]2)=[CH:8][CH:7]=1>N1C=CC=CC=1>[Cl:5][C:6]1[CH:14]=[C:13]2[C:9]([C:10]([NH:15][C:1](=[O:3])[CH3:2])=[N:11][NH:12]2)=[CH:8][CH:7]=1
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Name
|
|
Quantity
|
0.32 mL
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Type
|
reactant
|
Smiles
|
C(C)(=O)Cl
|
Name
|
|
Quantity
|
750 mg
|
Type
|
reactant
|
Smiles
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ClC1=CC=C2C(=NNC2=C1)N
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Name
|
|
Quantity
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10 mL
|
Type
|
solvent
|
Smiles
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N1=CC=CC=C1
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Control Type
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UNSPECIFIED
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Setpoint
|
3 °C
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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CUSTOM
|
Details
|
The reaction medium is evaporated to dryness under reduced pressure (2 kPa; 40° C.)
|
Type
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WASH
|
Details
|
The organic phase is washed again with 50 cm3 of distilled water
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Type
|
DRY_WITH_MATERIAL
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Details
|
dried over magnesium sulphate
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Type
|
FILTRATION
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Details
|
filtered through a sinter funnel
|
Type
|
CUSTOM
|
Details
|
evaporated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
The residue obtained
|
Type
|
CUSTOM
|
Details
|
is purified by chromatography under an argon pressure of 50 kPa
|
Type
|
WASH
|
Details
|
on a column of silica gel (particle size 40-60 μm; diameter 4 cm), eluting with a cyclohexane/ethyl acetate mixture (60/40 by volume)
|
Type
|
CUSTOM
|
Details
|
collecting 35 cm3 fractions
|
Type
|
ADDITION
|
Details
|
The fractions containing the expected product
|
Type
|
CUSTOM
|
Details
|
evaporated under reduced pressure (2 kPa; 40° C.)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
After drying (90 Pa; 45° C.), 700 mg of N-(6-chloro-1H-indazol-3-yl)-acetamide, melting at 240° C.
|
Type
|
CUSTOM
|
Details
|
are obtained
|
Reaction Time |
48 h |
Name
|
|
Type
|
|
Smiles
|
ClC1=CC=C2C(=NNC2=C1)NC(C)=O
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Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |